4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-14-5-8-16(9-6-14)26(23,24)20-15-7-10-18-17(13-15)19(22)21(4-2)11-12-25-18/h5-10,13,20H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYPSADAAICEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the oxazepine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings and case studies.
- Molecular Formula : C20H24N2O5S
- Molecular Weight : 404.5 g/mol
- CAS Number : 922553-64-8
The biological activity of this compound is primarily attributed to its unique structure, which combines an oxazepine core with a sulfonamide group. This configuration allows for interactions with various biological targets, potentially modulating enzyme activities and cellular signaling pathways. Specifically, it may inhibit enzymes involved in metabolic pathways or affect receptor functions, leading to various therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .
- Antimicrobial Activity : Some derivatives of oxazepine compounds have been reported to exhibit antimicrobial properties against a range of pathogens. This suggests that the target compound may also have potential applications in treating infections .
Case Studies
Several studies have explored the biological effects of similar compounds:
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related oxazepine compounds, it was found that treatment significantly reduced edema in animal models. The mechanism was linked to the downregulation of inflammatory mediators such as TNF-alpha and IL-6 .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer potential of oxazepine derivatives demonstrated that certain analogs could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. This effect was attributed to alterations in cyclin D1 expression levels .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX; reduction in cytokines | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Antimicrobial | Inhibition of bacterial growth |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)
Key Structural Differences :
| Feature | Target Compound | GSK2982772 |
|---|---|---|
| Core Ring System | Benzo[f][1,4]oxazepin | Benzo[b][1,4]oxazepin |
| Substituents at Position 4/5 | 4-Ethyl, 5-oxo | 5-Methyl, 4-oxo |
| Functional Group | Benzenesulfonamide | 1H-1,2,4-Triazole-3-carboxamide |
| Chirality | Not specified | (S)-configured stereocenter at position 3 |
Structural Implications :
- The benzo[f] vs. benzo[b] ring fusion alters the spatial orientation of substituents, which could influence binding to kinase active sites.
- Ethyl groups at position 4 (target compound) vs. methyl at position 5 (GSK2982772) may affect lipophilicity and metabolic stability.
Methodological Tools for Structural Comparison
Crystallographic software such as SHELXL (for refinement) and WinGX (for small-molecule analysis) are critical for resolving structural details of such compounds . Programs like ORTEP-3 enable visualization of molecular conformations, aiding in comparative analyses of bond angles, torsional strain, and steric clashes .
Research Findings and Implications
- Activity Trends : Sulfonamide-containing compounds often exhibit enhanced solubility compared to carboxamides, which may improve bioavailability. However, GSK2982772’s triazole-carboxamide group demonstrates high target affinity, suggesting a trade-off between solubility and binding potency .
- Stereochemical Considerations : The (S)-configuration in GSK2982772 is critical for RIPK1 inhibition; analogous stereospecific effects may apply to the target compound but require experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be ensured?
- Answer : Multi-step synthesis is typically required, involving cyclization of precursors to form the oxazepine core followed by sulfonamide coupling. Key steps include:
- Cyclization : Use of catalysts (e.g., p-toluenesulfonic acid) and solvents like dichloromethane under reflux (60–80°C) to form the tetrahydrobenzo-oxazepine ring .
- Sulfonylation : Reaction with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve ≥95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR to verify ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and sulfonamide NH proton (δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₁H₂₅N₂O₄S: 401.15 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtainable) .
Q. What initial biological screening assays are appropriate for this compound?
- Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against receptor-interacting protein 1 (RIP1) kinase using fluorescence polarization assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaling synthesis?
- Answer : Implement quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in cyclization steps. Pair with statistical experimental design (e.g., Box-Behnken) to optimize parameters like temperature, solvent polarity, and catalyst loading . For example, a 3-factor design might reduce trials from 27 to 15 while maintaining predictive accuracy .
Q. What strategies resolve contradictions in biological activity data across similar benzoxazepine derivatives?
- Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethyl with trifluoromethyl) and compare IC₅₀ values in kinase assays .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to assess if inactive derivatives are rapidly metabolized .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .
Q. How can the compound’s pharmacokinetic limitations (e.g., low solubility) be addressed?
- Answer :
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) using solvent evaporation, enhancing bioavailability in murine models .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to the sulfonamide nitrogen .
Methodological Notes
- Experimental Reproducibility : Document reaction parameters (e.g., inert atmosphere purity, stirring rate) to mitigate variability in yields .
- Data Validation : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including PK/PD profiling in approved animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
